molecular formula C12H13ClO3 B1271713 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde CAS No. 692268-01-2

4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde

Cat. No.: B1271713
CAS No.: 692268-01-2
M. Wt: 240.68 g/mol
InChI Key: GRKKQNMAJYLASY-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde is an organic compound with the molecular formula C12H13ClO3 It is characterized by the presence of an allyloxy group, a chloro substituent, and an ethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-ethoxybenzaldehyde and allyl alcohol.

    Reaction Conditions: The allylation of 2-chloro-5-ethoxybenzaldehyde is carried out under basic conditions using a suitable base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the allyloxy group.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-(Allyloxy)-2-chloro-5-ethoxybenzoic acid.

    Reduction: 4-(Allyloxy)-2-chloro-5-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and receptor binding studies.

    Medicine: It may be explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The allyloxy and chloro substituents can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

    4-Allyloxybenzaldehyde: Lacks the chloro and ethoxy substituents, making it less versatile in certain reactions.

    2-Chloro-5-ethoxybenzaldehyde: Lacks the allyloxy group, which may reduce its reactivity in certain synthetic applications.

    4-(Allyloxy)-2-hydroxybenzaldehyde: The hydroxy group can significantly alter its chemical properties and reactivity compared to the chloro substituent.

Uniqueness: 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-chloro-5-ethoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKKQNMAJYLASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366797
Record name 4-(ALLYLOXY)-2-CHLORO-5-ETHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692268-01-2
Record name 4-(ALLYLOXY)-2-CHLORO-5-ETHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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